molecular formula C13H16O4 B154984 (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid CAS No. 137013-00-4

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

Cat. No.: B154984
CAS No.: 137013-00-4
M. Wt: 236.26 g/mol
InChI Key: GFKHDVAIQPNASW-SOFGYWHQSA-N
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Description

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of phenylpropanoic acids. This compound is characterized by the presence of a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and a propenoic acid moiety. It is structurally related to cinnamic acid derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid typically involves the condensation of 3,4-diethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions for several hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the double bond can yield saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 3,4-diethoxybenzoic acid

    Reduction: 3-(3,4-diethoxyphenyl)propanoic acid

    Substitution: 3,4-diethoxy-5-bromophenylprop-2-enoic acid

Scientific Research Applications

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the scavenging of free radicals and inhibition of oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

    Cinnamic acid: Lacks the ethoxy substitutions on the phenyl ring.

    Ferulic acid: Contains a methoxy and a hydroxyl group on the phenyl ring.

Uniqueness

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-13(14)15)9-12(11)17-4-2/h5-9H,3-4H2,1-2H3,(H,14,15)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKHDVAIQPNASW-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212331-49-2
Record name (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid
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